molecular formula C10H11FO3 B1404034 4-Fluoro-2-isopropoxybenzoic acid CAS No. 1369833-85-1

4-Fluoro-2-isopropoxybenzoic acid

Cat. No. B1404034
M. Wt: 198.19 g/mol
InChI Key: GULSFJYUOQECQP-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a derivative of benzoic acid and is commonly used in scientific research.


Synthesis Analysis

The synthesis of 4-Fluoro-2-isopropoxybenzoic acid involves several steps. For instance, a mixture of 4-fluoro-2-nitro-benzonitrile was suspended in HBr and heated at 130 °C for 6.5 hours. After cooling to room temperature, water was added and the resulting precipitate was washed with water and hexane to afford the title compound .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-isopropoxybenzoic acid is 1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-2-isopropoxybenzoic acid is a solid at room temperature. It should be stored at a temperature between 2-8°C to maintain its stability .

Scientific Research Applications

4-Fluoro-2-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1369833-85-1 . Its molecular weight is 198.19 .

While specific applications of 4-Fluoro-2-isopropoxybenzoic acid were not found, boronic acids, which are related compounds, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Boronic acids are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding dust formation and avoiding breathing in vapors, mist, or gas .

properties

IUPAC Name

4-fluoro-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSFJYUOQECQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-isopropoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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